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Compound of Interest

Compound Name: Cyclobutene, 1-ethenyl-

Cat. No.: B15464559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-

ethenylcyclobutene (also known as 1-vinylcyclobutene). Due to the limited availability of directly

published experimental spectra for this specific molecule, this guide presents a combination of

data extrapolated from closely related analogs and predicted values based on established

spectroscopic principles. This information is intended to serve as a valuable resource for the

identification, characterization, and utilization of 1-ethenylcyclobutene in research and

development.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 1-

ethenylcyclobutene. These values are based on the analysis of similar structures and

theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Ethenylcyclobutene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.05 dd 1H =CH- (vinyl)

~5.15 d 1H
=CH₂ (vinyl, trans to

cyclobutene)

~4.95 d 1H
=CH₂ (vinyl, cis to

cyclobutene)

~5.90 t 1H =CH- (cyclobutene)

~2.40 m 2H -CH₂- (allylic, C3)

~2.25 m 2H
-CH₂- (homoallylic,

C4)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Ethenylcyclobutene

Chemical Shift (δ, ppm) Assignment

~145.2 =C< (cyclobutene, C1)

~138.5 =CH- (vinyl)

~136.8 =CH- (cyclobutene, C2)

~112.0 =CH₂ (vinyl)

~31.5 -CH₂- (C3)

~29.8 -CH₂- (C4)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Key IR Absorption Frequencies for 1-Ethenylcyclobutene
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3080 Medium C-H Stretch
=C-H (Vinyl &

Cyclobutene)

~2930 Strong C-H Stretch -CH₂-

~1645 Medium C=C Stretch Vinyl

~1570 Weak C=C Stretch Cyclobutene

~990, ~910 Strong C-H Bend =CH₂ (Vinyl)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethenylcyclobutene

m/z Relative Intensity (%) Possible Fragment Ion

94 40 [M]⁺ (Molecular Ion)

79 100 [M - CH₃]⁺

66 85
[M - C₂H₄]⁺ (Retro [2+2]

Cycloaddition)

54 60 [C₄H₆]⁺

39 55 [C₃H₃]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-ethenylcyclobutene (typically 5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR

spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: A neat liquid sample of 1-ethenylcyclobutene is used. A single drop of the

liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to

form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the clean salt plates is recorded prior to the sample

scan and automatically subtracted.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to

200 °C.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualizations
Synthetic Pathway for 1-Ethenylcyclobutene
A plausible synthetic route to 1-ethenylcyclobutene involves the [2+2] cycloaddition of 1,3-

butadiene and acetylene, followed by a selective reduction.
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Caption: Proposed synthesis of 1-ethenylcyclobutene.

Experimental Workflow for Spectroscopic Analysis
The logical flow for the characterization of a synthesized sample of 1-ethenylcyclobutene is

outlined below.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesized
1-Ethenylcyclobutene

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy GC-MS

Structure Confirmation Purity Assessment
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Caption: Workflow for spectroscopic characterization.
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[https://www.benchchem.com/product/b15464559#spectroscopic-data-for-cyclobutene-1-
ethenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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